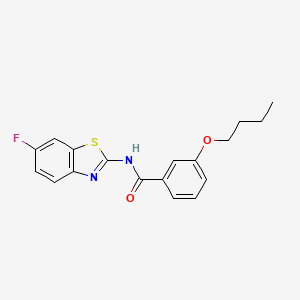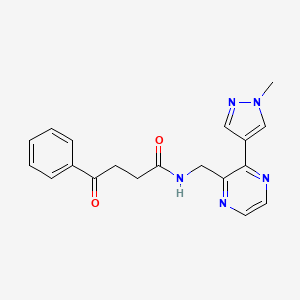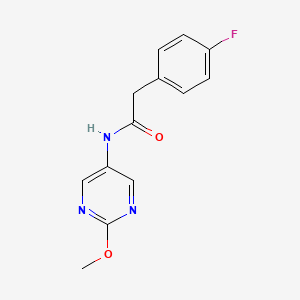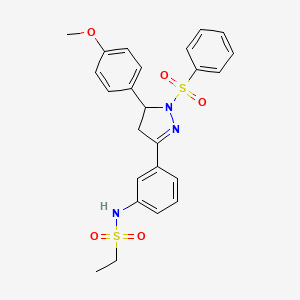![molecular formula C25H26ClFN6O2 B2679562 7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851940-10-8](/img/no-structure.png)
7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines are the most widely occurring nitrogen-containing heterocycles in nature and are part of many biological compounds such as nucleic acids and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine core, followed by the addition of the various substituents. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The purine core itself is a fused ring system containing four nitrogen atoms. The various substituents attached to the purine core would further add to the complexity of the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make it soluble in polar solvents .Mechanism of Action
Future Directions
properties
CAS RN |
851940-10-8 |
|---|---|
Product Name |
7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione |
Molecular Formula |
C25H26ClFN6O2 |
Molecular Weight |
496.97 |
IUPAC Name |
7-[(3-chlorophenyl)methyl]-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C25H26ClFN6O2/c1-29-23-22(24(34)30(2)25(29)35)33(15-17-6-5-7-18(26)14-17)21(28-23)16-31-10-12-32(13-11-31)20-9-4-3-8-19(20)27/h3-9,14H,10-13,15-16H2,1-2H3 |
InChI Key |
KISWYLVWSGTMJX-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC(=CC=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-hydroxy-7-keto-N-(3-phenylpropyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2679480.png)

![N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide](/img/structure/B2679482.png)


![4-Hydroxy-1-methyl-1h-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2679486.png)
![Methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate](/img/structure/B2679487.png)
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2679488.png)



![methyl 4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2679498.png)
